molecular formula C10H13NO B086035 6-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 120-15-0

6-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B086035
CAS RN: 120-15-0
M. Wt: 163.22 g/mol
InChI Key: FRXSZNDVFUDTIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline involves several steps including cyclization, nitrification, and chlorination processes. One method starts with 4-methoxyaniline and involves steps such as cyclization, nitrification, and chlorination, yielding products with high efficiency under mild reaction conditions (Lei Zhao et al., 2017). Another approach involves the lithiation of aromatic substrates followed by formylation and reductive amination to obtain the tetrahydroquinoline structure (P. Zlatoidský et al., 2009).

Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroquinoline has been extensively studied through spectroscopic methods. The compound typically exhibits characteristic NMR and mass spectrometry (MS) peaks that confirm its structure. Detailed structural analysis can provide insights into the electron distribution and geometric configuration that are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

6-Methoxy-1,2,3,4-tetrahydroquinoline participates in various chemical reactions, such as aminodehalogenation and nucleophilic substitution. These reactions often involve changes in the quinoline ring and can lead to the formation of new derivatives with different properties and applications. For instance, the compound can undergo cyclization reactions to form different heterocyclic structures, which are useful in diverse synthetic applications (E. A. Al-Taifi et al., 2016).

Scientific Research Applications

  • Synthesis of Enantiopure Compounds

    Enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids are synthesized for use in nuclear receptor modulators, such as liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).

  • Antitumor Agents

    6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives are investigated as novel classes of tubulin-polymerization inhibitors, showing potent cytotoxic activity and inhibiting colchicine binding to tubulin (Wang et al., 2014).

  • Antifungal Properties

    Certain derivatives exhibit antifungal activity, particularly against dermatophytes. For example, 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline shows significant in vitro antifungal activity (Bohórquez, Kouznetsov, & Zacchino, 2015).

  • Generation of Catalytic Antibodies

    Tetrahydroquinolines, including 6-methoxy derivatives, are synthesized for use in generating antibodies capable of catalyzing cationic cyclization reactions (González‐Bello, Abell, & Leeper, 1997).

  • Alkaloid Isolation and Characterization

    6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a major alkaloid from Hammada scoparia, is isolated and characterized using NMR and X-ray crystallography (Jarraya et al., 2008).

  • Antioxidant Activity

    The antioxidant activities of derivatives, including 6-methoxy-1,2,3,4-tetrahydroquinolines, are evaluated in various systems. For instance, 6-methoxy derivatives exhibit potent antioxidant activity (Nishiyama, Suzuki, Hashiguchi, Shiotsu, & Fujioka, 2002).

  • Antibacterial Agents

    Some derivatives are explored as antibacterial agents, showing inhibition of bacterial dihydrofolate reductase and broad-spectrum in vitro antibacterial activity (Rauckman, Tidwell, Johnson, & Roth, 1989).

  • Antimalarial Agents

    Derivatives are synthesized and tested for antimalarial activity, with some compounds showing promising results against Plasmodium species (Carroll, Blackwell, Philip, & Twine, 1976).

  • Neurogenic Potential

    Compounds like 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline) are assessed for their neurogenic potential, indicating their ability to stimulate early neurogenesis and neuronal maturation (de la Fuente Revenga et al., 2015).

Safety And Hazards

6-Methoxy-1,2,3,4-tetrahydroquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXSZNDVFUDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059505
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Molecular Weight

163.22 g/mol
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Product Name

6-Methoxy-1,2,3,4-tetrahydroquinoline

CAS RN

120-15-0
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoline
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Record name Methyl 1,2,3,4-tetrahydro-6-quinolyl ether
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Synthesis routes and methods I

Procedure details

A mixture of 6-methoxyquinoline (69 μL, 0.5 mmol), ammonium formate (0.32 g, 5.0 mmol), and 10% Pd/C (0.05 g) in anhydrous MeOH (5 mL) was microwaved for 900 s at 100° C. The mixture was filtered and 2M HCl in Et2O (1.5 mL) was added. The product was redissolved in H20/DCM and the aqueous layer basified with 0.1M aq. NaOH (pH 8). After extracting three times with DCM, the organic layer was concentrated to give the product in 89% yield. The product was used without further purification. LC/MS (10-99%) M/Z: M+1 obs=164.0; tR=0.40 min.
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxyquinoline (1.00g) was dissolved in absolute ethanol (20 ml) and hydrogenated under pressure in the presence of 10% palladium on charcoal (0.10g) with shaking for about 40 hours. Filtration and evaporation to dryness of the filtrate gave 1,2,3,4-tetrahydro-6-methoxyquinoline as a light-brown gum (0.97g). The structure was supported by nmr spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Based on G. W. Gribble, et al., Synthesis, 1975, 650-652, 6-methoxyquinoline (1.26 g, 7.9 mmol) was dissolved in glacial acetic acid (20 mL) under N2 at RT. Solid NaCNBH3 (2 g, 32 mmol) was added in small portions over a 45 min period. The reaction was heated to 50° C. for 8 h, then cooled to RT and stirred overnight. The reaction was quenched by cooling it to 0° C., and the pH of the solution was adjusted to 14 with 2 N NaOH. The solution was extracted 3 times with EtOAc. The EtOAc extracts were washed brine, combined, dried over Na2SO4, filtered, and concentrated, then eluted through a 17×2.5 cm column of silica gel (5% and 10% EtOAc/Hexane step gradient) giving 6-methoxy-1,2,3,4-tetrahydroquinoline as a red oil. This material was used without further purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydroquinoline
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6-Methoxy-1,2,3,4-tetrahydroquinoline
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Reactant of Route 4
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Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
139
Citations
XF Wang, SB Wang, E Ohkoshi, LT Wang… - European journal of …, 2013 - Elsevier
Structural optimizations of the prior lead 1a led to the discovery of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel class of tubulin polymerization …
Number of citations: 56 www.sciencedirect.com
SB Wang, XF Wang, B Qin, E Ohkoshi, KY Hsieh… - Bioorganic & medicinal …, 2015 - Elsevier
Thirteen new N-aryl 1,2,3,4-tetrahydroquinoline compounds (4a–f, 6a–c, and 8a–d) were synthesized and evaluated for antitumor activity and drug-like properties. Compound 4a …
Number of citations: 28 www.sciencedirect.com
R McKee, M McKee, R Bost - Journal of the American Chemical …, 1947 - ACS Publications
N-(l-Diethylamino-4-pentyl)^-nitro-d-methoxyaniline1 (7.3 g., 0.024 mole) was dissolved in 20 cc. of dry ether and reduced at room temperature in the presence of Raney nickel under …
Number of citations: 0 pubs.acs.org
N Shakya, KK Roy, AK Saxena - Bioorganic & medicinal chemistry, 2009 - Elsevier
In search of potent β 3 -adrenergic receptor agonists, a series of novel substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes has been synthesized and evaluated for their β 3 -…
Number of citations: 42 www.sciencedirect.com
MB Green - Journal of the American Chemical Society, 1951 - ACS Publications
The method is an extension of that used by Crum and Robinson8 for the preparation of the analogous 3-aminopropylaminoquinoline. In the present case the condensation of 8-amino-6-…
Number of citations: 2 pubs.acs.org
P Yadav, A Kumar, I Althagafi… - Current Topics in …, 2021 - ingentaconnect.com
Tetrahydroquinoline and isoquinoline scaffolds are important class of heterocyclic compounds, which is implied for the development of new drugs and diagnostic for therapeutic function…
Number of citations: 14 www.ingentaconnect.com
EN Chulakov, MA Korolyova, LS Sadretdinova… - Russian Chemical …, 2021 - Springer
A comparative study of the kinetic resolution (KR) of racemic 6-substituted 2-methyl-1,2,3,4-tetrahydroquinolines with acyl chlorides of (S)-naproxen, N-phthaloyl-(S)-leucine, and (R)-O-…
Number of citations: 3 link.springer.com
S Ökten, O Cakmak, R Erenler… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
A short and easy route is described for 6, 8-disubstituted derivatives of quinoline and 1, 2, 3, 4-tetrahydroquinoli-ne from 6, 8-dibromoquinolines 2 and 7 by various substitution reactions…
Number of citations: 57 journals.tubitak.gov.tr
CC Price, HF Herbrandson - Journal of the American Chemical …, 1946 - ACS Publications
Notes bp -102.5-105 [5-6 mm.]).Anal, caled, for product as product as 6-Methoxy-8-amino-1,2,3,4-tetrahydro- Marjorie B. Moo Page 1 910 Notes Yol. The physical constants of the three …
Number of citations: 3 pubs.acs.org
FI Carroll, JT Blackwell, A Philip… - Journal of Medicinal …, 1976 - ACS Publications
The synthesis of l-alkyl-8-(aminoalkylamino)-6-methyl-l, 2, 3, 4-tetrahydroquinolines, 8-(4'-amino-T-methylbutylamino)-6-methoxy-l-methyl-l, 2-dihydroquinoline, 5-substituted 8-(4'-amino…
Number of citations: 22 pubs.acs.org

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